molecular formula C30H20Br2O B13903972 3,4-Bis(4-bromophenyl)-2,6-diphenylphenol CAS No. 21811-40-5

3,4-Bis(4-bromophenyl)-2,6-diphenylphenol

Cat. No.: B13903972
CAS No.: 21811-40-5
M. Wt: 556.3 g/mol
InChI Key: QYGVJOGZVSPYRJ-UHFFFAOYSA-N
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Description

3,4-Bis(4-bromophenyl)-2,6-diphenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine atoms attached to the phenyl rings, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-bromophenyl)-2,6-diphenylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the bromination of diphenylphenol derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-bromophenyl)-2,6-diphenylphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrogenated phenols. Substitution reactions can result in a variety of functionalized phenols.

Scientific Research Applications

3,4-Bis(4-bromophenyl)-2,6-diphenylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Bis(4-bromophenyl)-2,6-diphenylphenol involves its interaction with specific molecular targets and pathways. The bromine atoms and phenolic group can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of bromine atoms and phenolic groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and interactions can be precisely controlled and utilized.

Properties

CAS No.

21811-40-5

Molecular Formula

C30H20Br2O

Molecular Weight

556.3 g/mol

IUPAC Name

3,4-bis(4-bromophenyl)-2,6-diphenylphenol

InChI

InChI=1S/C30H20Br2O/c31-24-15-11-21(12-16-24)26-19-27(20-7-3-1-4-8-20)30(33)29(22-9-5-2-6-10-22)28(26)23-13-17-25(32)18-14-23/h1-19,33H

InChI Key

QYGVJOGZVSPYRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2O)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Origin of Product

United States

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